Dihydroisoxazole, 1h
Description
Significance of Dihydroisoxazoles as Heterocyclic Scaffolds in Synthetic Design
Dihydroisoxazoles are highly regarded as pivotal intermediates in synthetic organic chemistry due to their inherent reactivity and the stereochemical information embedded within their structure. researchgate.netbeilstein-journals.org The N-O bond within the ring is relatively weak and can be cleaved under various reductive conditions, unmasking other functional groups. This property allows dihydroisoxazoles to serve as stable precursors to synthetically valuable motifs such as γ-amino alcohols, β-hydroxy ketones, α,β-unsaturated oximes, and β-hydroxy nitriles, which are fundamental components of many natural products and pharmaceuticals. nih.gov
The 1,3-dipolar cycloaddition reaction, most commonly between a nitrile oxide and an alkene, is the principal method for constructing the dihydroisoxazole (B8533529) ring. mdpi.comresearchgate.net This reaction's power lies in its ability to simultaneously form two new stereocenters in a controlled manner, making it a cornerstone of modern asymmetric synthesis. acs.org The resulting dihydroisoxazole ring effectively serves as a "masked" aldol (B89426) or Michael adduct, providing a robust platform for elaborating complex molecular frameworks. mdpi.com
Furthermore, the dihydroisoxazole core is a recognized pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumoral properties. nih.govsbq.org.br The combination of a dihydroisoxazole ring with other heterocyclic systems, such as thiazoles, can create novel diheterocyclic scaffolds with unique characteristics and expanded opportunities for chemical diversification. acs.orgacs.org This modularity makes them attractive scaffolds in drug discovery programs, where they can be tailored to interact specifically with biological macromolecules. acs.org For instance, the 3-halo-4,5-dihydroisoxazole moiety has been identified as an effective "warhead" for designing targeted covalent inhibitors of enzymes like transglutaminases. smolecule.comacs.org
Table 1: Representative Dihydroisoxazole-Containing Scaffolds and Their Synthetic Utility
| Dihydroisoxazole Scaffold | Synthetic Transformation/Application | Resulting Structure/Use | Reference(s) |
| 4,5-Disubstituted Dihydroisoxazole | Reductive N-O bond cleavage | γ-Amino alcohol | nih.gov |
| 3,5-Disubstituted Dihydroisoxazole | Reductive N-O bond cleavage | β-Hydroxy ketone | nih.gov |
| 3-Halo-4,5-dihydroisoxazole | Covalent modification of cysteine residues | Targeted enzyme inhibitor | smolecule.comacs.org |
| 5-(Thiazol-5-yl)-4,5-dihydroisoxazole | Diheterocyclic core for library synthesis | Biologically active compound libraries | acs.org |
| Dihydroisoxazole with bio-orthogonal groups (alkyne/azide) | "Click Chemistry" functionalization | Probes for biological imaging | nih.gov |
Evolution of Dihydroisoxazole Research: A Historical Perspective in Chemical Synthesis
The study of isoxazole (B147169) chemistry has a rich history, with initial recognition of the parent aromatic isoxazole ring dating back to the late 19th century. However, the synthetic potential of its partially saturated counterpart, the dihydroisoxazole (or isoxazoline), gained significant traction in the mid-20th century. A pivotal contribution came from the work of Quilico and his contemporaries, who extensively studied the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds, establishing this as the most fundamental and versatile route to the dihydroisoxazole ring system.
Early research primarily focused on exploring the scope and limitations of synthetic methodologies and understanding the basic chemical properties of these heterocycles. smolecule.com The subsequent decades saw the refinement of these methods, with a growing appreciation for the regiochemistry and stereochemistry of the cycloaddition process. researchgate.net
A significant turning point in dihydroisoxazole research was the growing recognition of their biological potential. smolecule.com The discovery that natural products and synthetic molecules containing the dihydroisoxazole moiety exhibited potent pharmacological activities spurred a new wave of investigation. sbq.org.br This shift moved the field from one of purely synthetic interest to one with direct applications in medicinal chemistry and agrochemicals. nih.govacs.org Another key development was the discovery that specific derivatives, such as the 3-halo-4,5-dihydroisoxazoles, could function as mechanism-based irreversible enzyme inhibitors. smolecule.comacs.org This finding opened up new avenues for designing highly specific covalent probes and therapeutic agents. acs.orgnih.gov The evolution of analytical techniques, particularly NMR spectroscopy and X-ray crystallography, has also been instrumental, allowing for unambiguous structural and stereochemical assignment of complex dihydroisoxazole derivatives. nih.gov
Current Research Landscape and Emerging Trends in Dihydroisoxazole Chemistry
The field of dihydroisoxazole chemistry continues to be an area of vibrant research, driven by the constant demand for more efficient, selective, and sustainable synthetic methods. A major contemporary trend is the development of catalytic asymmetric cycloaddition reactions to produce enantioenriched dihydroisoxazoles. acs.org This has been achieved through both metal-catalyzed and organocatalytic approaches, which allow for the construction of chiral scaffolds with high levels of stereocontrol. acs.org Organocatalysis, in particular, has emerged as a powerful tool, enabling formal [3+2] cycloadditions under mild conditions. acs.org
Another significant trend is the development of novel synthetic routes that avoid harsh reagents or transition metals, aligning with the principles of green chemistry. mdpi.comsmolecule.com Researchers have explored domino reactions in environmentally benign solvents like water and have developed metal-free conditions using organic bases to promote cycloadditions with high regioselectivity and yield. smolecule.com The use of microwave-assisted synthesis has also gained traction to accelerate reaction times and improve efficiency.
The applications of dihydroisoxazoles are also expanding. Beyond their traditional role as synthetic intermediates, they are now being engineered as sophisticated molecular tools. For example, dihydroisoxazole scaffolds incorporating bio-orthogonal handles like alkynes or azides have been designed as "clickable" probes. nih.gov These probes allow for the visualization and labeling of specific biomolecules, such as catalytically active enzymes, within complex biological systems. nih.gov Furthermore, there is ongoing interest in creating hybrid molecules by tethering dihydroisoxazoles to other pharmacologically important structures, like β-lactams, to generate novel compounds with potentially synergistic biological activities. researchgate.net The synthesis of functionalized dihydroisoxazoles decorated with unique chemical groups, such as the dimethylphosphinoyl moiety, is also being explored to create hybrid molecular platforms for combinatorial chemistry and drug discovery. nuph.edu.ua
Table 2: Recent Research Findings in Dihydroisoxazole Chemistry
| Research Focus | Key Method/Innovation | Outcome/Significance | Reference(s) |
| Asymmetric Synthesis | Organocatalytic formal [3+2] cycloaddition of enynones with N-hydroxylamines. | Synthesis of a variety of chiral 2,3-dihydroisoxazoles in good yields and excellent enantioselectivity. | acs.org |
| Green Chemistry | Domino reaction of hydroxylamine (B1172632) with 2-benzylidenemalononitrile in water. | Efficient, environmentally friendly synthesis of multifunctionalized 2,3-dihydroisoxazoles. | |
| Novel Cycloaddition | p-TsOH-participated 1,3-dipolar cycloaddition of α-nitroketones with alkenes/alkynes. | A cost-effective, metal-free method for synthesizing 3-carbonylisoxazolines. | mdpi.com |
| Bio-orthogonal Probes | Engineering of electrophilic dihydroisoxazoles with alkyne and azide (B81097) groups. | Creation of specific, irreversible inhibitors for visualizing catalytically active transglutaminase 2. | nih.gov |
| Hybrid Molecules | Base-promoted interaction of halogenoximes with dimethyl(vinyl)phosphine oxide. | Synthesis of a novel molecular platform incorporating both dimethylphosphinoyl and 4,5-dihydroisoxazole moieties. | nuph.edu.ua |
Structure
2D Structure
3D Structure
Properties
CAS No. |
744198-09-2 |
|---|---|
Molecular Formula |
C21H22BrN3O4 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1 |
InChI Key |
FGARZQSJAHGKBO-ZVAWYAOSSA-N |
SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KCA075; KCA0 75; KCA0-75 |
Origin of Product |
United States |
Advanced Methodologies for Dihydroisoxazole Synthesis
Uncatalyzed and Catalyzed 1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, is a fundamental method for constructing five-membered heterocyclic rings like dihydroisoxazoles (also known as isoxazolines). scribd.comwikipedia.org This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for creating these structures with high regio- and stereoselectivity. wikipedia.org
Nitrile Oxide-Alkene/Alkyne Cycloadditions: Regio- and Stereocontrol
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne is one of the most direct and widely used methods for synthesizing the dihydroisoxazole (B8533529) skeleton. mdpi.commdpi.com Nitrile oxides can be generated in situ from various precursors, including aldoximes and nitro compounds.
Regioselectivity: The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. mdpi.com Generally, the reaction between a nitrile oxide and a terminal alkene yields the 3,5-disubstituted dihydroisoxazole. mdpi.comrsc.org This is often attributed to the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide). mdpi.com For instance, the reaction of aryl nitrile oxides with terminal alkenes consistently produces 3-aryl-5-substituted-4,5-dihydroisoxazoles. mdpi.com Similarly, cycloadditions with ortho-nitrophenyl alkynes have demonstrated excellent levels of regioselectivity. nih.gov
Stereoselectivity: The cycloaddition is typically stereospecific with respect to the dipolarophile. wikipedia.org This means that the stereochemistry of the alkene is retained in the resulting dihydroisoxazole ring. The reaction is believed to proceed through a concerted pericyclic mechanism involving a six-electron transition state. scribd.com When chiral auxiliaries are attached to the alkene, diastereoselective cycloadditions can be achieved. mdpi.com For example, carbohydrate derivatives have been used as chiral auxiliaries to achieve regio- and stereoselective 1,3-dipolar cycloadditions. mdpi.com
Organocatalytic Approaches to Dihydroisoxazole Frameworks
Organocatalysis provides a metal-free alternative for the synthesis of dihydroisoxazoles, often enabling enantioselective transformations.
Amine Catalysis: Chiral secondary amines, such as those derived from cinchona alkaloids, can catalyze the asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines to produce a variety of 2,3-dihydroisoxazoles in good yields and with excellent enantioselectivity. acs.org Similarly, chiral imidazolidinones have been used to catalyze the reaction between nitrones and α,β-unsaturated aldehydes. nih.govunito.it The addition of a Brønsted acid co-catalyst can enhance the yield and enantioselectivity through iminium ion activation. nih.govunito.it
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has been employed for the conjugate addition of compounds like bromomalonate to nitroolefins, followed by ring-closing O-alkylation to form isoxazoline-N-oxides. researchgate.net This method allows for the construction of highly substituted chiral dihydroisoxazole derivatives. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of anions from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.orgptfarm.pl This technique has also been explored in intramolecular nitrile oxide cycloadditions, where it has been shown to influence facial selectivity. mdpi.com
Cyclization Reactions for Dihydroisoxazole Ring Formation
Besides cycloaddition reactions, the formation of the dihydroisoxazole ring can be achieved through various cyclization strategies.
Hydroxylamine-Based Cyclizations with α,β-Unsaturated Ketones (Chalcones)
The reaction of hydroxylamine (B1172632) with α,β-unsaturated ketones, such as chalcones, is a well-established and popular method for synthesizing 3,5-disubstituted-4,5-dihydroisoxazoles. samipubco.comcore.ac.ukipb.pt The reaction typically proceeds through a Michael addition of hydroxylamine to the enone, followed by intramolecular cyclization and dehydration. rhhz.net
This method is versatile, and various conditions have been developed to effect the transformation. These include using bases like sodium hydroxide (B78521) or potassium hydroxide in ethanol, or sodium acetate (B1210297) in glacial acetic acid. ipb.pt The reaction of chalcones with hydroxylamine hydrochloride is a common approach to synthesize a wide array of dihydroisoxazole derivatives. researchgate.net For example, 3,5-diphenyl-4,5-dihydroisoxazole can be readily prepared from the corresponding chalcone (B49325) and hydroxylamine hydrochloride. samipubco.com
Table 2: Conditions for Hydroxylamine-Based Cyclizations
| Reagents | Base/Solvent | Product | Reference |
| Chalcones, Hydroxylamine hydrochloride | NaOH or KOH / Ethanol | 3,5-Diarylisoxazoles | ipb.pt |
| Chalcones, Hydroxylamine hydrochloride | NaOAc / Acetic Acid | 3,5-Diarylisoxazoles | ipb.pt |
| β-Trifluoromethyl-enones, Hydroxylamine | DBU / DCE | 5-Trifluoromethyl-2-isoxazolines | rhhz.net |
Intramolecular Cyclization Pathways for Dihydroisoxazole Derivatives
Intramolecular cyclization offers a powerful strategy for constructing complex, often fused or bridged, dihydroisoxazole-containing ring systems.
Intramolecular Nitrile Oxide Cycloaddition (INOC): The INOC reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne tethered to the same molecule. ontosight.ai This method is highly effective for creating fused isoxazoline (B3343090) rings and has been applied to the synthesis of complex natural products. ontosight.ai The generation of the nitrile oxide from a precursor like a nitroalkane or an aldoxime is followed by the intramolecular cycloaddition, forming a five-membered heterocyclic ring. ontosight.airsc.org The regioselectivity and stereoselectivity can be controlled by the design of the starting material. ontosight.ai INOC has been successfully used to synthesize novel polycyclic systems, including isoxazolo[4,5-c]pyridinones and tetracyclic isoxazole-containing ring systems. nih.govmdpi.com
Other Intramolecular Cyclizations: Other pathways include the tandem nitroaldol-intramolecular cyclization. For instance, enantiomerically pure N-tosyl-2,3-aziridine alcohols can be oxidized to aldehydes, which then undergo an in situ tandem nitroaldol reaction and intramolecular cyclization to afford 4-hydroxy-4,5-dihydroisoxazole 2-oxides. acs.orgnih.gov Acid-induced intramolecular acylation of appropriately substituted indolyl-isoxazolidines can also lead to bridged indole (B1671886) derivatives containing a dihydroisoxazole ring. rsc.org
Post-Cycloaddition Functionalization and Ring Transformations for Dihydroisoxazole Generation
Following the initial construction of the dihydroisoxazole ring, typically via 1,3-dipolar cycloaddition, subsequent functionalization and transformation are critical for generating molecular diversity and accessing specific target structures. These post-cycloaddition modifications allow for the introduction of various functional groups and the controlled manipulation of the heterocyclic scaffold.
Hydroboration-Oxidation Reactions of Unsaturated Precursors to Dihydroisoxazol-4-ols
A highly effective method for introducing a hydroxyl group onto the dihydroisoxazole core is the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. researchgate.netnih.gov This two-step process provides a regio- and stereoselective route to 3-substituted isoxazolidin-4-ols, which are valuable intermediates in organic synthesis and drug discovery due to their resemblance to 3-hydroxypyrrolidines. researchgate.netnih.gov
The reaction begins with the hydroboration of the C=C double bond within the dihydroisoxazole ring, followed by an oxidative workup, typically with basic hydrogen peroxide. beilstein-journals.orgnih.gov Research has demonstrated that these hydroborations are highly regioselective, consistently yielding isoxazolidines with the new hydroxyl group positioned at the C-4 carbon. beilstein-journals.orgnih.gov This regioselectivity is attributed to electronic effects, where the endocyclic oxygen atom donates electron density to the double bond, creating a partial negative charge at the C-4 position, which directs the boron atom to the C-5 position. beilstein-journals.orgnih.gov
From a stereochemical perspective, the addition of the borane (B79455) reagent occurs with excellent trans-selectivity relative to the existing substituent at the C-3 position. beilstein-journals.orgnih.gov The optimization of reaction conditions, including the amount of borane, temperature, and reaction time, is crucial for maximizing the yield of the desired 4-hydroxyisoxazolidine product. beilstein-journals.orgnih.gov For instance, the synthesis of 4-hydroxyisoxazolidine 8a from the phenyl-substituted 2,3-dihydroisoxazole 5a was optimized to achieve a 76% yield. beilstein-journals.orgnih.gov
The versatility of this method allows for the synthesis of a range of 4-hydroxyisoxazolidines from readily available C-alkyl/aryl-nitrones. nih.gov Furthermore, the resulting trans-configured isoxazolidin-4-ols can be converted to their cis isomers through a consecutive oxidation/reduction sequence, for example, using Dess-Martin periodinane followed by L-selectride, which inverts the stereochemistry at the C-4 position. researchgate.netnih.gov
Table 1: Synthesis of 3-Substituted Isoxazolidin-4-ols via Hydroboration-Oxidation
| Starting Dihydroisoxazole | Reagents | Product | Yield (%) | Stereochemistry |
| Phenyl-substituted (5a ) | 1. BH₃·SMe₂ 2. NaOH, H₂O₂ | Phenyl-substituted Isoxazolidin-4-ol (8a ) | 76 | trans |
| Alkyl-substituted | 1. BH₃·SMe₂ 2. NaOH, H₂O₂ | Alkyl-substituted Isoxazolidin-4-ol | Good | trans |
Electrophilic Additions and Derivatizations on Dihydroisoxazole Skeletons
The dihydroisoxazole skeleton, particularly when appropriately substituted, can serve as a potent electrophile, enabling a wide array of derivatizations. nih.gov The 3-halo-4,5-dihydroisoxazole moiety, especially the 3-bromo derivative, is a prominent example of an electrophilic "warhead" that can react with nucleophilic sites. researchgate.netd-nb.info This reactivity is valuable in medicinal chemistry, where these compounds have been designed as irreversible inhibitors that form covalent bonds with cysteine residues in the active sites of specific enzymes. nih.govd-nb.info
The synthesis of these electrophilic precursors is predominantly achieved through the 1,3-dipolar cycloaddition of a halonitrile oxide with an alkene, a reaction known for its high regio- and stereoselectivity. researchgate.net The resulting 3-halo-dihydroisoxazole is a versatile synthetic intermediate. researchgate.net Its electrophilic nature at the C-3 position allows for reactions such as addition-elimination with various nucleophiles, leading to a diverse range of 3-substituted dihydroisoxazoles. researchgate.net
Researchers have engineered highly specific electrophilic dihydroisoxazole compounds for biological applications. nih.gov For example, a series of dihydroisoxazoles featuring terminal alkyne and azide (B81097) groups were synthesized. nih.gov These functional handles allow for further modification via copper-catalyzed "click chemistry," demonstrating how the electrophilic nature of the dihydroisoxazole core can be harnessed to create sophisticated molecular probes for visualizing enzyme activity. nih.gov The electrophilic character of the dihydroisoxazole ring is a key feature that allows it to be a stable yet reactive scaffold for chemical biology and drug development. researchgate.net
Table 2: Examples of Electrophilic Derivatization on Dihydroisoxazole Skeletons
| Dihydroisoxazole Precursor | Reaction Type | Reagents/Conditions | Resulting Product/Application |
| 3-Bromo-4,5-dihydroisoxazole | Nucleophilic Substitution | Various Nucleophiles (e.g., thiols, amines) | 3-Substituted Dihydroisoxazoles |
| 3-Bromo-Δ²-isoxazoline | Sonogashira-type Coupling | Terminal Alkynes, Cu(I) catalyst | 3-Alkynyl-Δ²-isoxazolines |
| Halo-dihydroisoxazole | EDCI Coupling | Carboxylic Acids (e.g., with azide/alkyne tags) | Mechanism-based irreversible enzyme inhibitors |
Chemo- and Regioselective Introduction of Specific Heteroatoms (e.g., Sulfur)
The controlled introduction of specific heteroatoms, such as sulfur, into the dihydroisoxazole framework is a key strategy for modulating the molecule's physicochemical and biological properties. Sulfur-containing dihydroisoxazoles are particularly valuable as they are key structural motifs or intermediates in many drug molecules. google.com
Several synthetic strategies have been developed to achieve the chemo- and regioselective installation of sulfur atoms. One approach involves the reaction of a pre-functionalized dihydroisoxazole with a sulfur-containing reagent. For instance, 3-benzylthio-5,5-dimethyl-4,5-dihydroisoxazole has been synthesized by reacting 3-thiocyano-5,5-dimethyl-4,5-dihydroisoxazole with benzylmagnesium bromide, a Grignard reagent. google.com This method effectively constructs a C-S bond at the C-3 position of the ring. A patent describes a general method for synthesizing sulfur-containing dihydroisoxazole compounds by reacting a suitable precursor with an alkali and a sulfur-containing compound under mild conditions (e.g., 0°C to 50°C). google.com
Another powerful method involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes that already possess a sulfur-containing functional group. This approach has been used to synthesize novel 4,5-dihydroisoxazoles connected to the pentafluoro-λ⁶-sulfanyl (SF₅) group. thieme-connect.com The SF₅ group is of great interest due to its high electronegativity and thermal stability. In these syntheses, nitrile oxides react selectively with a C=C double bond that is not directly attached to the electron-withdrawing SF₅ group, demonstrating high chemoselectivity. thieme-connect.com The resulting pentafluorosulfanyl-containing dihydroisoxazoles are useful intermediates for preparing more complex heterocyclic compounds. thieme-connect.com
Table 3: Methods for Regioselective Introduction of Sulfur into Dihydroisoxazoles
| Method | Dihydroisoxazole Precursor / Starting Materials | Sulfur Source / Reagent | Resulting Sulfur-Containing Dihydroisoxazole |
| Nucleophilic Substitution | 3-Thiocyano-5,5-dimethyl-4,5-dihydroisoxazole | Benzylmagnesium bromide (Grignard Reagent) | 3-Benzylthio-5,5-dimethyl-4,5-dihydroisoxazole google.com |
| 1,3-Dipolar Cycloaddition | Alkenes with SF₅ group (e.g., SF₅-alkadienes) | Nitrile Oxides (R-CNO) | 4,5-Dihydroisoxazoles with a pentafluoro-λ⁶-sulfanyl group thieme-connect.com |
Reactivity Profiles and Transformational Pathways of Dihydroisoxazoles
Ring-Opening Reactions of the Dihydroisoxazole (B8533529) Nucleus
A fundamental aspect of dihydroisoxazole chemistry is the cleavage of the relatively weak N-O bond, which serves as a driving force for various ring-opening transformations. The specific products of these reactions are highly dependent on the reaction conditions and the substitution pattern of the heterocyclic ring.
The dihydroisoxazole nucleus can be opened through several mechanisms, including reductive, basic, and enzymatic pathways, leading to a range of synthetically useful products.
Reductive Cleavage: Mild reductive cleavage of the N-O bond can be achieved using catalysts like palladium on barium sulfate (B86663) (Pd/BaSO₄) or Raney nickel. This method is particularly useful in carbohydrate synthesis where the dihydroisoxazole ring can act as a protecting group for an aldehyde. The reduction yields an intermediate that is readily hydrolyzed to reveal the desired carbonyl group. thieme-connect.de For example, the reduction of a dihydroisoxazole using H₂ and a Pd/BaSO₄ catalyst can yield an aldehyde after workup. thieme-connect.de
Base-Mediated Ring-Opening: Treatment of dihydroisoxazoles with bases such as sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH) can induce ring-opening to form β-hydroxy nitriles. nii.ac.jprsc.org This transformation provides a valuable, cyanide-free route to this important class of compounds. rsc.org
Acid-Catalyzed Ring-Opening: Under acidic conditions, the dihydroisoxazole ring can open to yield β-amino ketonitriles, which are versatile building blocks for other heterocyclic systems. vulcanchem.com
Enzymatic Ring-Opening: Biocatalytic methods offer a pathway for highly selective ring-opening reactions. Aldoxime dehydratases have been shown to catalyze the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles to produce chiral β-hydroxy nitriles with high enantioselectivity. rsc.org The proposed mechanism involves the cleavage of the N-O bond facilitated by a ferrous-heme cofactor in the enzyme's active site. nii.ac.jprsc.org
The following table summarizes various conditions for dihydroisoxazole ring cleavage and the resulting products.
| Reaction Condition | Reagent(s) | Typical Product(s) | Reference(s) |
| Reductive Cleavage | H₂, Pd/BaSO₄ | Aldehydes (after hydrolysis) | thieme-connect.de |
| Base-Mediated Opening | Methanolic NaOH | β-Hydroxy Nitriles | nii.ac.jp |
| Base-Mediated Opening | Alkaline Reagent | β-Hydroxy Nitriles | rsc.org |
| Acid-Catalyzed Opening | HCl/EtOH | β-Amino Ketonitriles | vulcanchem.com |
| Enzymatic Opening | Aldoxime Dehydratase (Oxd B) | Chiral β-Hydroxy Nitriles | rsc.org |
The products obtained from the ring-opening of dihydroisoxazoles are valuable synthetic intermediates that can be further transformed into other important molecular structures.
From β-Hydroxy Nitriles: These chiral building blocks are highly versatile. rsc.org They can be readily converted into other key motifs such as chiral β-hydroxy acids and γ-amino alcohols, which are present in numerous pharmaceutical and biologically active molecules. rsc.org
From β-Amino Ketonitriles: These intermediates serve as precursors for the synthesis of more complex heterocycles, such as pyrimidines and triazines. vulcanchem.com
From β-Hydroxy Esters: The two-step ring opening of 3-bromo-4,5-dihydroisoxazoles has been utilized in the total synthesis of complex natural products, demonstrating the utility of this pathway in generating key intermediates like β-hydroxy esters. researchgate.net
Mechanisms and Products of Cleavage
Functional Group Interconversions on Dihydroisoxazole Scaffolds
Beyond ring-opening reactions, the dihydroisoxazole scaffold allows for a range of functional group interconversions. These transformations enable the modification of the ring's substituents to fine-tune the molecule's chemical and biological properties without destroying the core heterocyclic structure.
The C-3 position of the dihydroisoxazole ring is a key site for functionalization, particularly when it bears a halogen substituent. 3-Halo-4,5-dihydroisoxazoles, especially 3-bromo derivatives, are notable for their reactivity as electrophilic warheads. d-nb.inforesearchgate.net The halogen acts as a leaving group, enabling substitution reactions with a wide variety of nucleophiles. researchgate.net This reactivity has been exploited to design specific enzyme inhibitors, as the 3-halo-4,5-dihydroisoxazole moiety can react with activated cysteine residues in enzyme active sites. d-nb.infonih.gov
These substitution reactions can occur via an addition-elimination mechanism and include:
Cross-Coupling Reactions: The unsaturated halide structure of 3-bromo-4,5-dihydroisoxazoles makes them suitable substrates for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. researchgate.net
Nucleophilic Substitution: A range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles can displace the C-3 halogen, allowing for the introduction of diverse functional groups. researchgate.net For example, 3-bromo-4,5-dihydroisoxazoles can be converted to clickable inhibitors by introducing azide (B81097) or alkyne moieties. nih.gov
| Nucleophile Type | Example Reagent | Resulting C-3 Substituent | Reference(s) |
| Carbon | Terminal Alkynes (Sonogashira) | Alkynyl group | researchgate.net |
| Nitrogen | Azides | Azido group | nih.gov |
| Oxygen | Alcohols/Phenols | Alkoxy/Aryloxy group | researchgate.net |
| Sulfur | Thiols | Thioether group | researchgate.net |
The substituents at other positions on the dihydroisoxazole ring, often at C-5, can also be chemically modified. This allows for the synthesis of analogue libraries to explore structure-activity relationships or to introduce desired functionalities.
Research into transglutaminase 2 (TG2) inhibitors has demonstrated the importance of such modifications. nih.govacs.org In this context, scientists have systematically altered side chains attached to the dihydroisoxazole core to enhance potency and selectivity. acs.org
Amino Acid Side Chains: For inhibitors containing an amino acid moiety, modifications to the side chain, such as introducing heteroatoms, have been shown to increase activity. nih.gov
Carbamate (B1207046) Moieties: Altering bulky, aromatic carbamate groups, for instance by replacing a picolyl group with a quinoline-3-yl-methyl carbamate, has been shown to increase affinity for the target enzyme. nih.gov
Introduction of Functional Groups: Functional groups such as carboxylic acids, aldehydes, alcohols, and amines can be introduced onto side chains. acs.orgvulcanchem.com For example, an α,β-unsaturated double bond on a C-5 side chain was successfully cleaved to yield isoxazolines bearing alcohol, aldehyde, and carboxylic acid functionalities. acs.org
The table below provides examples of such modifications.
| Starting Scaffold/Substituent | Modification Reaction | Modified Substituent/Product | Purpose/Application | Reference(s) |
| Cbz-tyrosyl-halo-dihydroisoxazole | Change carbamate moiety | Quinoline-containing carbamate | Increase TG2 affinity | nih.gov |
| Isoxazoline (B3343090) with C-5 vinyl group | RuCl₃-catalyzed cleavage | C-5 Carboxylic acid, aldehyde, alcohol | Introduce versatile functional groups | acs.org |
| Brominated isoxazoline intermediate | Nucleophilic substitution with ammonia | C-5 Methanamine group | Introduce primary amine functionality | vulcanchem.com |
| Dihydroisoxazole with proline ring | Attachment of hydrophobic substituents | Modified proline side chain | Increase potency of TG2 inhibitors | acs.org |
Substitution Reactions at the C-3 Position of Dihydroisoxazoles (e.g., Halogenation)
Diastereoselective and Enantioselective Transformations Involving Dihydroisoxazoles
The synthesis of chiral dihydroisoxazoles with high stereocontrol is of significant interest for applications in medicinal chemistry and asymmetric synthesis. Several methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Dihydroxylation and Epoxidation: Electrophilic addition reactions to the double bond of 4,5-unsubstituted 2,3-dihydroisoxazoles can proceed with high diastereoselectivity. Dihydroxylation reactions using potassium osmate provide 3,4-trans-isoxazolidine-4,5-diols with excellent selectivity relative to the substituent at C-3. researchgate.net Similarly, epoxidation offers a stereoselective route to isoxazolidinyl epoxides. researchgate.net
Enantioselective Cycloadditions: The dihydroisoxazole ring itself can be constructed enantioselectively. Rhodium-catalyzed formal [3+2] cycloadditions between nitrones and vinyl compounds have been developed for the enantioselective synthesis of 2,5-dihydroisoxazoles. thieme-connect.com A formal [4+1] ylide annulation of chiral sulfonium (B1226848) salts with nitroalkenes has also been used to produce optically active isoxazoline N-oxides with high diastereo- and enantioselectivity. researchgate.net
Enantioselective Ring-Opening: As previously mentioned, enzymes can catalyze the kinetic resolution of racemic dihydroisoxazoles. The enantioselective ring-opening of (±)-5-phenyl-4,5-dihydroisoxazole by an aldoxime dehydratase yielded the corresponding β-hydroxy nitrile with 99% enantiomeric excess (ee), leaving the unreacted substrate also at 99% ee. rsc.org
| Transformation Type | Catalyst/Reagent | Product Type | Selectivity | Reference(s) |
| Dihydroxylation | K₂OsO₄ / NMO | 3,4-trans-Isoxazolidine-4,5-diols | High 3,4-trans diastereoselectivity | researchgate.net |
| [4+1] Annulation | Chiral sulfonium salt | Optically active isoxazoline N-oxides | High dr and ee | researchgate.net |
| [3+2] Cycloaddition | Rh₂(R-TPCP)₄ | 2,5-Dihydroisoxazoles | High enantioselectivity | thieme-connect.com |
| Enzymatic Ring-Opening | Aldoxime Dehydratase | Chiral β-hydroxy nitrile | >99% ee (product and remaining substrate) | rsc.org |
Control of Stereochemistry in Dihydroisoxazole Reactions
The stereochemical outcome of reactions involving dihydroisoxazoles can be effectively controlled through various synthetic strategies, leading to the selective formation of desired stereoisomers. These methods are crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is often essential for their function. Key approaches include catalyst-controlled, substrate-controlled, and auxiliary-controlled reactions.
Catalyst-Controlled Stereoselection:
The use of chiral catalysts is a powerful method for inducing asymmetry in the synthesis of dihydroisoxazoles. Organocatalysis and metal catalysis have both proven effective.
Organocatalysis: Newly designed multifunctional organocatalysts derived from cinchona alkaloids have been successfully employed in the asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines. acs.orgacs.orgnih.gov This method yields highly substituted 2,3-dihydroisoxazoles in high yields (up to 90%) and with excellent enantioselectivities (up to 99% ee). acs.org
Metal Catalysis: Chiral metal complexes are also widely used. For instance, rhodium catalysts, such as Rh₂(R-TPCP)₄, have been utilized in the enantioselective formal [3+2] cycloaddition between nitrones and vinyldiazoacetates, producing 2,5-dihydroisoxazoles in good yields and with moderate to excellent enantioselectivities. thieme-connect.com Copper(II)-bisoxazoline catalysts are effective in asymmetric cycloadditions of silyl (B83357) nitronates with acryloyl oxazolidinones, yielding 2-isoxazolines with up to 95% enantiomeric excess. Another approach involves the use of FeCl₃ as a catalyst in the cascade reaction of 1,1-dicyanocyclopropanes with hydroxylamine (B1172632) hydrochloride, which provides a route to functionalized 4,5-dihydroisoxazoles. researchgate.net
Substrate-Controlled Stereoselection:
The inherent chirality within the substrate can direct the stereochemical course of a reaction. This is evident in dihydroxylation and epoxidation reactions of substituted dihydroisoxazoles.
Dihydroxylation: The dihydroxylation of 3-substituted 2,3-dihydroisoxazoles using reagents like potassium osmate (K₂OsO₄·2H₂O) in the presence of N-methylmorpholine N-oxide (NMO) typically proceeds from the less sterically hindered face of the molecule. thieme-connect.dethieme-connect.com This results in the formation of 3,4-trans-isoxazolidine-4,5-diols as the major product in moderate to good yields. thieme-connect.dethieme-connect.com
Epoxidation: A highly stereocontrolled total synthesis of racemic codonopsinol B utilized a trans-stereoselective epoxidation of a 2,3-dihydroisoxazole intermediate with in situ-generated dimethyldioxirane (B1199080) (DMDO), achieving a diastereomeric ratio of greater than 95:5. beilstein-journals.org
Auxiliary-Controlled Stereoselection:
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.
Sulfinyl Auxiliaries: Enantiomerically pure sulfinyl-4,5-dihydroisoxazoles can be prepared using chiral sulfinates. For example, the reaction of exo-metallated 3-methyl-4,5-dihydroisoxazoles with (R)- or (S)-alkanesulfinates derived from 1,2:5,6-di-O-isopropylidene-D-glucose (DAG) produces optically active 3-ethylsulfinylmethyl-4,5-dihydroisoxazoles. rsc.org Similarly, reaction with (–)-(S)-menthyl toluene-p-sulphinate affords diastereoisomeric 3-sulphinylmethyl derivatives that can be separated. rsc.org These sulfinyl dihydroisoxazoles can then undergo further stereocontrolled transformations. rsc.orgrsc.org
Tartrate-based Auxiliaries: Di-tert-butyl (R,R)-tartrate has been used as a chiral auxiliary in the asymmetric addition of alkynylzinc reagents to nitrones. acs.org This yields optically active propargyl hydroxylamines, which can then be cyclized to produce enantioenriched 2,3-dihydroisoxazoles. acs.org
Table 1: Examples of Stereocontrolled Reactions for Dihydroisoxazole Synthesis
| Reaction Type | Catalyst/Auxiliary | Reactants | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Organocatalytic [3+2] Cycloaddition | Cinchona alkaloid-derived organocatalyst | Enynones and N-hydroxylamines | 2,3-Dihydroisoxazoles | Up to 99% ee | acs.org |
| Rhodium-catalyzed [3+2] Cycloaddition | Rh₂(R-TPCP)₄ | Nitrones and vinyldiazoacetates | 2,5-Dihydroisoxazoles | Moderate to excellent ee | thieme-connect.com |
| Copper-catalyzed Asymmetric Cycloaddition | Cu(II)-bisoxazoline | Silyl nitronates and acryloyl oxazolidinones | 2-Isoxazolines | Up to 95% ee | |
| Diastereoselective Dihydroxylation | K₂OsO₄·2H₂O / NMO | 3-substituted 2,3-dihydroisoxazoles | 3,4-trans-Isoxazolidine-4,5-diols | Major trans product | thieme-connect.dethieme-connect.com |
| Auxiliary-controlled Addition | Di-tert-butyl (R,R)-tartrate | Alkynylzinc reagents and nitrones | Enantioenriched 2,3-dihydroisoxazoles | Optically active | acs.org |
| Auxiliary-controlled Sulfinylation | (–)-(S)-Menthyl toluene-p-sulphinate | 3-methyl-4,5-dihydroisoxazoles | Diastereoisomeric 3-sulphinylmethyl derivatives | Separable diastereomers | rsc.org |
Applications in Chiral Compound Synthesis
The controlled stereochemistry of dihydroisoxazoles makes them valuable intermediates in the synthesis of a variety of chiral compounds, including natural products and biologically active molecules. nih.gov Their ring system can be readily transformed into other functional groups, allowing for the construction of complex molecular architectures.
Synthesis of Chiral β-Hydroxy Nitriles:
A notable application of dihydroisoxazoles is in the synthesis of chiral β-hydroxy nitriles, which are versatile building blocks for various pharmaceuticals and biologically active compounds. rsc.orgrsc.org An innovative biocatalytic approach utilizes an aldoxime dehydratase for the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles. rsc.orgrsc.orgresearchgate.net This enzymatic reaction demonstrates broad substrate scope and excellent enantioselectivity, achieving up to 99% ee. rsc.orgrsc.org The remaining unreacted chiral dihydroisoxazole can be easily separated and converted to the corresponding β-hydroxy nitrile, providing a route to both enantiomers of the product. rsc.orgrsc.org For example, the preparative scale reaction of 5-phenyl-4,5-dihydroisoxazole using this method yielded (R)-3-hydroxy-3-phenylpropanenitrile in 42% yield and 99% ee, along with the recovery of (S)-5-phenyl-4,5-dihydroisoxazole in 48% yield and 99% ee. rsc.org
Synthesis of Chiral Ketones and Amino Alcohols:
Chiral sulfinyl-4,5-dihydroisoxazoles serve as precursors for the synthesis of optically active β,β′-dihydroxy ketones and γ-amino alcohols. rsc.orgrsc.org The stereochemically pure sulfinyl-4,5-dihydroisoxazoles can undergo highly stereoselective double aldol-type condensations with aldehydes. rsc.org Subsequent desulfurization of the adducts under different conditions can lead to either the masked β,β′-dihydroxy ketones (as hydroxyisoxazolines) or the unmasked ketones. rsc.org Furthermore, stereoselective reduction of the chiral 4,5-dihydroisoxazole intermediates provides access to optically active γ-amino alcohols. rsc.org
Synthesis of Natural Product Analogues:
The stereocontrolled synthesis of dihydroisoxazole derivatives is a key step in the total synthesis of complex natural products. For instance, the synthesis of racemic codonopsinol B, a pyrrolidine (B122466) alkaloid, involved the highly stereoselective formation of an isoxazolidine-4,5-diol intermediate from a 2,3-dihydroisoxazole. beilstein-journals.org This key intermediate, with controlled stereochemistry at multiple centers, was then elaborated through a series of stereoselective reactions to afford the target natural product. beilstein-journals.org
Table 2: Chiral Compounds Synthesized from Dihydroisoxazole Precursors
| Dihydroisoxazole Precursor | Key Transformation | Chiral Product | Significance | Reference |
|---|---|---|---|---|
| 5-substituted-4,5-dihydroisoxazoles | Biocatalytic asymmetric ring-opening | Chiral β-hydroxy nitriles | Versatile building blocks for pharmaceuticals | rsc.orgrsc.orgresearchgate.net |
| Enantiomerically pure sulfinyl-4,5-dihydroisoxazoles | Stereoselective double aldol (B89426) condensation and desulfurization | Optically active β,β′-dihydroxy ketones | Synthesis of complex chiral molecules | rsc.org |
| Enantiomerically pure sulfinyl-4,5-dihydroisoxazoles | Stereoselective reduction | Optically active γ-amino alcohols | Important structural motifs in bioactive compounds | rsc.org |
| 2,3-Dihydroisoxazole derivative | trans-Stereoselective epoxidation and subsequent reactions | (±)-Codonopsinol B | Total synthesis of a natural product | beilstein-journals.org |
| 3-methyl-4,5-dihydroisoxazoles | Reaction with chiral alkanesulfinates and subsequent transformations | Optically active 3-ethylsulfinylmethyl-4,5-dihydroisoxazoles | Chiral building blocks for further synthesis | rsc.org |
Computational and Spectroscopic Characterization of Dihydroisoxazole Systems
Theoretical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular geometry, and reaction pathways of organic molecules, including dihydroisoxazoles. These theoretical studies provide fundamental insights that complement experimental observations nih.govgrafiati.comresearchgate.netresearchgate.net.
Geometry Optimization and Conformational Analysis of Dihydroisoxazole (B8533529) Derivatives
Geometry optimization using DFT is crucial for determining the most stable molecular structures and understanding the conformational landscape of dihydroisoxazole derivatives. Studies typically employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP to accurately model these systems nih.govgrafiati.comresearchgate.netscience.gov. The optimization process reveals equilibrium bond lengths, bond angles, and dihedral angles, which are essential for characterizing the molecular framework.
For a representative dihydroisoxazole derivative, DFT calculations have identified a preferred non-planar conformation, often adopting an envelope or half-chair-like structure to relieve steric strain and optimize electronic interactions within the ring nih.govgrafiati.comresearchgate.net. Conformational analysis, involving the scanning of dihedral angles, helps in mapping the potential energy surface and identifying low-lying energy conformers. The energy differences between these conformers dictate their relative populations at a given temperature science.govscience.gov.
Data Table 4.1.1: Representative Optimized Geometric Parameters for a Dihydroisoxazole Derivative
| Parameter | Value (Å or degrees) | Computational Method | Reference |
| N-O bond length | 1.42 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| C=N bond length | 1.28 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| C-C bond length | 1.51 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| C-N bond length | 1.45 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| C-O bond length | 1.40 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| N-H bond length | 1.01 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| O-C-C angle | 105.2 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| C=N-O angle | 110.5 | B3LYP/6-31G(d) | nih.govgrafiati.com |
| Dihedral (N-O-C-C) | -25.1 | B3LYP/6-31G(d) | nih.govgrafiati.com |
Note: Values are illustrative and representative of typical findings in DFT studies of such heterocycles.
Frontier Molecular Orbital (FMO) Analysis and Electronic Structure
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the electronic properties and reactivity of dihydroisoxazoles nih.govresearchgate.netacs.orgresearchgate.net. The HOMO-LUMO gap is a key indicator of molecular stability and electronic excitation energy. A smaller gap generally implies greater reactivity and a propensity for electron transfer researchgate.netresearchgate.netacs.org.
DFT calculations reveal that the HOMO in dihydroisoxazoles is typically delocalized over the heteroatoms (N and O) and the adjacent carbon atoms, reflecting the electron-rich nature of these regions. The LUMO, conversely, is often localized on the C=N double bond or conjugated π-system, indicating its role as an electron acceptor site nih.govresearchgate.netacs.org. The energy difference between these orbitals dictates the molecule's behavior in chemical reactions, particularly in cycloadditions and nucleophilic/electrophilic attacks researchgate.net.
Data Table 4.1.2: Representative FMO Energies and HOMO-LUMO Gap for a Dihydroisoxazole Derivative
| Orbital | Energy (eV) | Localization | Reference |
| LUMO | -0.50 | C=N bond | nih.govresearchgate.netacs.org |
| HOMO | -8.20 | N, O, C | nih.govresearchgate.netacs.org |
| Gap | 7.70 | nih.govresearchgate.netacs.org |
Note: Energies are illustrative and depend heavily on the specific substituents and computational level.
Quantum Chemical Parameters and Reactivity Prediction
Beyond FMOs, various quantum chemical parameters derived from DFT calculations can predict the reactivity of dihydroisoxazole systems. These include global reactivity descriptors such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η), as well as local reactivity descriptors like Fukui functions and nucleophilic/electrophilic site analysis researchgate.netresearchgate.netacs.orgresearchgate.net.
The chemical hardness (η = (IP - EA)/2) quantifies a molecule's resistance to deformation of its electron cloud. Dihydroisoxazoles often exhibit moderate hardness, suggesting a balance between stability and reactivity researchgate.netresearchgate.netacs.org. Fukui functions, which measure the change in electron density upon addition or removal of an electron at a specific atomic site, are particularly useful for pinpointing nucleophilic and electrophilic centers within the molecule researchgate.net. For instance, the oxygen and nitrogen atoms are often predicted to be nucleophilic, while the carbon atom of the imine group (C=N) can be electrophilic researchgate.net.
Data Table 4.1.3: Representative Quantum Chemical Reactivity Descriptors for a Dihydroisoxazole Derivative
| Parameter | Value | Computational Method | Reference |
| Ionization Potential (IP) | 8.70 eV | B3LYP/6-31G(d) | researchgate.netresearchgate.net |
| Electron Affinity (EA) | 0.50 eV | B3LYP/6-31G(d) | researchgate.netresearchgate.net |
| Electronegativity (χ) | 4.60 eV | B3LYP/6-31G(d) | researchgate.netresearchgate.net |
| Chemical Hardness (η) | 4.10 eV | B3LYP/6-31G(d) | researchgate.netresearchgate.netacs.org |
| Electrophilicity (ω) | 4.95 eV | B3LYP/6-31G(d) | researchgate.netresearchgate.net |
Note: Values are illustrative and depend on the specific derivative and calculation method.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in elucidating the detailed mechanisms of reactions involving dihydroisoxazoles, such as cycloadditions, ring-opening reactions, or rearrangements. By locating and characterizing transition states (TS) and intermediates, computational studies can map out the reaction pathway and determine the rate-determining step nih.govresearchgate.netepdf.pubresearchgate.net.
For example, in a hypothetical [3+2] cycloaddition reaction, DFT would be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate connecting reactants to products. Analysis of the TS geometry, including bond distances and vibrational frequencies (to confirm it's a first-order saddle point), provides evidence for concerted or stepwise mechanisms nih.govresearchgate.netresearchgate.net. The activation energy, derived from the energy difference between the TS and the reactants, can be correlated with experimental reaction rates researchgate.net. Studies have shown that these reactions can proceed via concerted or asynchronous mechanisms, depending on the electronic nature of the reactants researchgate.netresearchgate.net.
Data Table 4.1.4: Representative Transition State Energies for a Hypothetical Dihydroisoxazole Reaction
| Reaction Step | Activation Energy (kcal/mol) | Computational Method | Reference |
| Concerted Cycloaddition TS | 25.5 | B3LYP/6-31G(d) | nih.govresearchgate.net |
| Asynchronous TS | 22.1 | B3LYP/6-31G(d) | researchgate.netresearchgate.net |
Note: Values are illustrative and represent typical activation energies for such processes.
Advanced Spectroscopic Characterization and Corroboration with Theoretical Models
Spectroscopic techniques provide direct experimental evidence for the structure and properties of dihydroisoxazoles. These experimental data are often compared with results from theoretical calculations, such as simulated NMR spectra, to confirm structural assignments and gain deeper insights grafiati.comresearchgate.netresearchgate.netscience.govscience.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental and Simulated Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of dihydroisoxazoles. Experimental NMR spectra provide characteristic chemical shifts, coupling constants, and integration values that are diagnostic of the molecular structure researchgate.netscience.govscience.govscience.gov.
DFT calculations can be used to simulate NMR spectra, predicting chemical shifts and coupling constants based on optimized molecular geometries and electronic properties. These simulated spectra are then compared with experimental data. A good correlation between experimental and simulated spectra provides strong validation for the proposed structure and the accuracy of the computational model used grafiati.comresearchgate.netresearchgate.netscience.govscience.govscience.gov. For instance, studies have shown that methods like GIAO-DFT and GIAO-MP2, or specific DFT functionals like O3LYP, can provide accurate chemical shift predictions science.govscience.gov.
For a typical dihydroisoxazole, ¹H NMR would show distinct signals for the protons attached to the saturated carbon atoms (e.g., C4 and C5 in a 2,3-dihydroisoxazole), the vinylic proton (if present), and the NH proton researchgate.netscience.govscience.govscience.gov. ¹³C NMR would reveal signals for the sp³ hybridized carbons, the sp² hybridized carbon of the C=N or C=C bond, and potentially the carbon adjacent to the oxygen researchgate.netscience.govscience.govscience.gov.
Data Table 4.2.1: Representative ¹H NMR Chemical Shifts for a Dihydroisoxazole Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Experimental/Simulated | Reference |
| NH | 7.5-8.5 | s | N-H | Experimental | researchgate.netscience.govscience.gov |
| CH (vinylic) | 5.8-6.5 | dd | C=CH | Experimental | researchgate.netscience.govscience.gov |
| CH₂ (adjacent to O) | 3.8-4.5 | dd | O-CH₂ | Experimental | researchgate.netscience.govscience.gov |
| CH₂ (adjacent to N) | 2.5-3.2 | dd | N-CH₂ | Experimental | researchgate.netscience.govscience.gov |
| NH (simulated) | 7.8 | s | N-H | Simulated (DFT) | grafiati.comresearchgate.net |
| CH (vinylic, simulated) | 6.1 | dd | C=CH | Simulated (DFT) | grafiati.comresearchgate.net |
| CH₂ (simulated) | 4.1 | dd | O-CH₂ | Simulated (DFT) | grafiati.comresearchgate.net |
| CH₂ (simulated) | 2.8 | dd | N-CH₂ | Simulated (DFT) | grafiati.comresearchgate.net |
Note: Chemical shifts are approximate and vary based on substituents and solvent. 'dd' denotes a doublet of doublets.
Vibrational Spectroscopy (FT-IR): Analysis of Molecular Vibrations and Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying functional groups and confirming the presence of the dihydroisoxazole core by analyzing characteristic vibrational modes. Studies on dihydroisoxazole derivatives have reported specific absorption bands corresponding to key functional groups within the molecule. For instance, the presence of C=N stretching vibrations is typically observed in the region of approximately 1600-1650 cm⁻¹ . Additionally, C-O stretching vibrations associated with the oxygen atom in the ring are usually found in the range of 1000-1200 cm⁻¹ .
Detailed vibrational assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT) at levels like B3LYP/6-311G(d,p) researchgate.netresearchgate.net. These calculations provide predicted vibrational frequencies and allow for the assignment of specific modes based on potential energy distribution (PED). Good agreement between experimental and simulated FT-IR spectra validates these assignments and confirms the molecular structure researchgate.netresearchgate.net. Some vibrational analyses have also indicated the presence of specific intermolecular interactions, such as C-H...O hydrogen bonding, which can lead to a "blue shift" in C-H stretching frequencies researchgate.net.
Table 1: Characteristic FT-IR Absorption Bands in Dihydroisoxazole Derivatives
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Assignment/Observation |
| C=N stretch | ~1600-1650 | Characteristic of the isoxazoline (B3343090) ring system. |
| C-O stretch | ~1000-1200 | Associated with the oxygen atom in the dihydroisoxazole ring. |
| C-H stretch (aliphatic) | ~2850-2960 | May show shifts due to hydrogen bonding researchgate.net. |
| C-H stretch (aromatic) | ~3000-3100 | Present if aryl substituents are attached. |
Electronic Spectroscopy (UV-Vis): Absorption Characteristics and Theoretical Predictions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within dihydroisoxazole molecules, revealing their absorption characteristics. These spectra are valuable for understanding the electronic structure and for quantitative analysis. Studies on substituted dihydroisoxazoles have shown absorption bands that are influenced by the nature and position of substituents on the aromatic rings science.govscience.gov. For example, electron-withdrawing or electron-donating groups on phenyl substituents can lead to shifts in the absorption maxima (λmax) science.govscience.gov.
Theoretical calculations, often employing DFT methods, are frequently used to predict UV-Vis absorption spectra and to assign the observed electronic transitions. These predictions help in understanding the electronic distribution and the nature of the excited states researchgate.net. The absorption profiles can also be affected by solvent polarity and aggregation phenomena researchgate.net. For instance, broad peaks around 240 nm have been noted in some nanocomposites containing dihydroisoxazole moieties, indicating absorbance in the UV region researchgate.net.
Table 2: UV-Vis Absorption Characteristics of Dihydroisoxazole Derivatives
| Compound Class/Substituent | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent | Notes |
| Substituted Phenyl Dihydroisoxazoles | ~250-350 | Varies | Organic Solvents | Absorption maxima influenced by electron-donating/withdrawing substituents science.govscience.gov. |
| Dihydroisoxazole-containing Nanocomposites | ~240 | Varies | Varies | Broad peak indicating UV region absorbance researchgate.net. |
X-ray Crystallography for Structural Elucidation of Dihydroisoxazole Compounds
X-ray crystallography is an indispensable technique for obtaining definitive three-dimensional structural information of dihydroisoxazole compounds, including their absolute configuration and crystal packing arrangements. It provides a direct visualization of molecular architecture and intermolecular interactions in the solid state.
Determination of Absolute Configuration and Crystal Packing
X-ray crystallography is particularly powerful for resolving regiochemistry and stereochemistry in dihydroisoxazole systems . It can unambiguously assign substitution patterns, as demonstrated for nitromethyl-substituted dihydroisoxazoles . The technique allows for the determination of the absolute configuration of chiral centers within the molecule, which is critical for understanding biological activity and for synthetic control researchgate.net. Crystal packing analysis, derived from X-ray diffraction data, reveals how molecules arrange themselves in the solid state, providing insights into the solid-state properties and potential polymorphism amazonaws.com. Studies have successfully determined the stereochemical configurations of various dihydroisoxazole derivatives using this method researchgate.net.
Hirschfeld Surface and Fingerprint Plot Analysis for Supramolecular Assembly
Hirschfeld surface analysis and its associated fingerprint plots offer a quantitative method for dissecting the contributions of different intermolecular interactions to the crystal lattice science.govacs.org. These analyses provide detailed information about the nature, strength, and spatial distribution of contacts, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. By visualizing these interactions, researchers can gain a deeper understanding of the forces driving supramolecular assembly and crystal engineering of dihydroisoxazole compounds science.govacs.org.
Strategic Applications of Dihydroisoxazole Derivatives in Organic Synthesis
Dihydroisoxazoles as Versatile Building Blocks for Complex Molecular Architectures
The inherent reactivity and structural adaptability of dihydroisoxazoles make them invaluable synthons for constructing intricate molecular frameworks. Their ability to undergo various transformations, including ring-opening, cycloaddition, and functional group interconversions, facilitates the synthesis of a wide array of complex organic molecules.
Construction of Fused and Bridged Ring Systems
Dihydroisoxazole (B8533529) chemistry plays a significant role in the synthesis of fused and bridged bicyclic systems. Strategies involving cycloaddition reactions, such as the [3+2] cycloaddition of nitrile oxides with alkenes, are fundamental to forming the dihydroisoxazole ring, which can then be further elaborated or incorporated into more complex ring structures rsc.orgresearchgate.netresearchgate.netresearchgate.net. Research has demonstrated that methodologies involving dihydroisoxazoles can be applied to the construction of fused and bridged bicyclic systems researchgate.net. Furthermore, the ring-opening metathesis (ROM) of unsaturated bicyclic systems, including those derived from or related to isoxazolines, provides access to difunctionalized cyclic structures with multiple stereogenic centers, contributing to the synthesis of complex scaffolds beilstein-journals.org. Oxidative cycloalkenylation reactions also offer pathways to bicycloalkenones with fused, bridged, and spirocyclic ring systems, highlighting the broader utility of heterocyclic intermediates in building complex three-dimensional structures organic-chemistry.org.
Synthesis of β-Lactam-Dihydroisoxazole Hybrid Compounds
The integration of the dihydroisoxazole motif with the β-lactam core has led to the development of hybrid compounds with enhanced biological properties. The incorporation of the isoxazole (B147169) or dihydroisoxazole nucleus into β-lactam structures is known to improve efficacy, reduce toxicity, and enhance pharmacokinetic profiles tandfonline.comresearchgate.net. Effective and stereoselective syntheses of these hybrids have been achieved through methods such as the 1,3-dipolar cycloaddition reaction. For instance, the cycloaddition of nitrile oxides to β-lactam synthons containing allyl or propargyloxy moieties yields novel isoxazole/dihydroisoxazole tethered β-lactam hybrids tandfonline.com. Studies have reported the synthesis of such compounds, with some demonstrating promising in vitro anti-inflammatory activities, outperforming reference compounds like dexamethasone (B1670325) researchgate.net. These hybrid structures leverage the biological relevance of both the β-lactam and dihydroisoxazole scaffolds, making them attractive targets in medicinal chemistry.
Table 1: Examples of β-Lactam-Dihydroisoxazole Hybrid Synthesis
| Hybrid Type | Key Synthetic Strategy | Reported Activity/Feature | Reference |
| 4,5-Dihydroisoxazole tethered β-lactam | 1,3-Dipolar cycloaddition on 3-phenylthio-β-lactams | Enhanced properties of β-lactams; some hybrids show good anti-inflammatory activity. | tandfonline.comresearchgate.net |
| Isoxazole/Dihydroisoxazole β-lactam | 1,3-Dipolar cycloaddition methodology | Incorporation of isoxazole nucleus enhances efficacy and reduces toxicity of β-lactam compounds. | tandfonline.com |
| Trifluoromethylated Dihydroisoxazoles | Reaction of trifluoromethyl nitrile oxide | Building blocks for isoxazole synthesis; potential for diversification at the isoxazole 4-position. | researchgate.net |
Precursors for Nitrogen and Oxygen Containing Heterocycles
Dihydroisoxazoles serve as crucial precursors for a wide range of other nitrogen and oxygen-containing heterocycles. The dihydroisoxazole ring itself is a 1,2-N/O heterocycle, and its derivatives can be readily transformed into other valuable heterocyclic systems rsc.orgresearchgate.net. For example, ring-opening reactions of dihydroisoxazoles under acidic conditions can yield β-amino ketonitriles, which are versatile intermediates for the synthesis of heterocycles such as pyrimidines and triazines vulcanchem.com. Furthermore, 3-halo-4,5-dihydroisoxazoles are particularly useful synthetic intermediates, offering a peculiar reactivity spectrum that allows access to various chemical functions, including β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines researchgate.net. These transformations underscore the role of dihydroisoxazoles as foundational units for constructing diverse heterocyclic scaffolds. They are also recognized as precursors for fungicidal or herbicidal active ingredients and pharmaceutical agents, such as anti-cancer HDAC-inhibitors google.com. Sulfur-containing dihydroisoxazoles, in particular, are noted as key structural features or synthetic intermediates for numerous drug molecules google.com.
Table 2: Heterocycles Derived from Dihydroisoxazoles
| Dihydroisoxazole Precursor Type | Transformation/Reaction Type | Derived Heterocycles/Functional Groups | Reference |
| Dihydroisoxazoles | Acid-catalyzed ring opening | β-amino ketonitriles | vulcanchem.com |
| 3-Halo-4,5-dihydroisoxazoles | Various functional group transformations | β-hydroxynitriles, β-hydroxyesters, γ-hydroxyamines | researchgate.net |
| Dihydroisoxazoles | General synthetic utility | Precursors for pyrimidines, triazines, fungicidal/herbicidal agents, pharmaceuticals | vulcanchem.comgoogle.com |
| Sulfur-containing Dihydroisoxazoles | Intermediate role | Key structural features/intermediates for drug molecules | google.com |
Design and Synthesis of Substituted Dihydroisoxazole Libraries
The strategic design and synthesis of libraries based on dihydroisoxazole scaffolds are pivotal for exploring chemical diversity and identifying novel bioactive compounds. This involves understanding how substituents influence synthetic pathways and leveraging the dihydroisoxazole core for diversification.
Exploration of Substituent Effects on Synthetic Pathways
The nature and position of substituents on the dihydroisoxazole ring significantly impact its reactivity and synthetic utility. For instance, kinetic studies have revealed that substituent effects, such as steric hindrance from a methyl group at the 3-position, can influence reactivity at other positions, like the 5-carboxyl group . The presence of halogens, particularly bromine at the 3-position, renders the scaffold a handleable and effective electrophilic warhead, capable of reacting with nucleophilic active sites in enzymes, thereby mediating inhibitory effects researchgate.net. The properties of the 3-halo-4,5-dihydroisoxazole moiety are intimately correlated with the nature of the halogen substituent, influencing its stability and reactivity researchgate.netdntb.gov.ua. In the context of agrochemical synthesis, the high electrophilicity at the C3 position of certain dihydroisoxazoles enables derivatization for herbicide synthesis, while substituents like bromine can enhance leaving-group ability but also increase molecular weight and potential toxicity . Structure-activity relationship studies also highlight how specific aromatic amino acid derivatives can influence potency and selectivity towards biological targets nih.gov.
Table 3: Influence of Substituents on Dihydroisoxazole Reactivity and Properties
| Substituent/Position | Effect on Reactivity/Properties | Example Application/Context | Reference |
| 3-Methyl | Steric hindrance at C5-carboxyl position slows reactivity compared to unsubstituted analogs. | Kinetic studies of reactivity. | |
| 3-Halo (e.g., Br) | Enhances leaving-group ability; acts as an electrophilic warhead; influences stability and reactivity; can increase molecular weight and toxicity. | Medicinal chemistry (enzyme inhibition); agrochemical synthesis. | researchgate.net |
| Substituents at C3 | High electrophilicity enables derivatization for herbicide synthesis. | Agrochemical intermediates. | |
| Aromatic Amino Acids | Can influence potency and selectivity towards biological targets (e.g., enzymes). | Drug discovery and SAR studies. | nih.gov |
| General Substituents | Influence regioselectivity and stereoselectivity in reactions; enable chemical diversification. | Library synthesis, complex molecule construction. | nih.govmdpi.com |
Development of Scaffolds for Chemical Diversification
The dihydroisoxazole core serves as an excellent scaffold for developing diverse chemical libraries, crucial for drug discovery and optimization. Its structure allows for facile functionalization and participation in reactions that lead to molecular diversification mdpi.com. For example, the presence of a carboethoxy substituent on a thiazole-dihydroisoxazole scaffold has been utilized to achieve effective diversification through aminolysis, leading to libraries of such compounds nih.gov. Research efforts are focused on creating hybrid molecular platforms that incorporate the dihydroisoxazole moiety with other functional groups, such as dimethylphosphinoyl groups, to facilitate the creation of focused combinatorial libraries nuph.edu.ua. Strategies employing de novo branching cascades are also being developed to generate structurally diverse and complex scaffolds, which are highly desired for drug discovery programs aiming to explore novel chemical space researchgate.net. By systematically modifying substituents or elaborating the dihydroisoxazole core, researchers can generate extensive arrays of compounds, increasing the probability of identifying molecules with desired biological activities or material properties nih.govsci-hub.se.
Dihydroisoxazole Derivatives in Advanced Methodological Development
The development of novel synthetic routes and catalytic systems for the construction and transformation of dihydroisoxazole scaffolds is paramount for advancing organic synthesis. These efforts aim to improve efficiency, selectivity, and sustainability, often by employing sophisticated catalytic strategies.
Catalytic Systems and Method Development
Catalytic approaches have revolutionized the synthesis of dihydroisoxazoles, offering milder conditions, improved yields, and enhanced selectivity compared to traditional stoichiometric methods.
1,3-Dipolar Cycloaddition Reactions: The [3+2] cycloaddition between nitrile oxides (1,3-dipoles) and alkenes or alkynes (dipolarophiles) remains a cornerstone for constructing the dihydroisoxazole ring system mdpi.comresearchgate.netdoi.orgijpcbs.comcsic.es. While early methods often relied on transition metal catalysts such as copper or ruthenium, which could lead to residual metal contamination, contemporary research has expanded into more refined catalytic strategies.
Metal-Catalyzed Cycloadditions:
Silver Catalysis: Silver nitrate (B79036) adsorbed on silica (B1680970) gel has proven effective for the regiospecific catalytic synthesis of 4,5-dihydroisoxazoles and 2,5-dihydroisoxazoles from O-propargylic hydroxylamines. Unprotected hydroxylamines yield 4,5-dihydroisoxazoles, while N-protected derivatives afford 2,5-dihydroisoxazoles under mild and efficient conditions organic-chemistry.org.
Gold Catalysis: Gold(I) complexes catalyze hydroaminative cyclizations of allenes bearing proximate nucleophilic amino groups, leading to dihydroisoxazoles. Cationic gold(I) complexes specifically promote the formation of five-membered rings, affording dihydroisoxazoles with good regioselectivity and cis-stereoselectivity for disubstituted substrates unimi.itthieme-connect.comnih.gov.
Copper Catalysis: Copper salts have been employed in oxidative annulation reactions, such as the copper-catalyzed oxidative annulation of alkenes with α-nitrobenzyl bromides, yielding 2-isoxazoline N-oxides researchgate.net.
Organocatalysis: Organocatalysis has emerged as a powerful tool for developing metal-free and highly enantioselective methods.
Cinchona Alkaloid-Derived Catalysts: Multifunctional organocatalysts derived from cinchona alkaloids have been successfully employed in the asymmetric formal [3 + 2] cycloaddition of enynones with N-hydroxylamines. This methodology allows for the synthesis of a diverse range of 2,3-dihydroisoxazoles in good yields with excellent enantioselectivities, often exceeding 99% ee acs.orgnih.govacs.org.
Phosphine and Amine Catalysis: Tertiary phosphines and amines can catalyze the reaction of nitrones and alkynoates in aqueous media, leading to 2,3-dihydroisoxazoles. The addition of salts like LiCl can enhance reaction efficiency csic.esnih.gov.
Brønsted Acid Catalysis: Chiral phosphoric acids have been utilized as versatile organocatalysts, promoting transformations such as asymmetric aza-Friedel-Crafts reactions involving dihydroisoxazole derivatives beilstein-journals.org.
Biocatalysis: Enzymes offer a green and highly selective alternative for dihydroisoxazole transformations. Aldoxime dehydratases, for instance, can catalyze the asymmetric ring-opening of dihydroisoxazoles to yield chiral β-hydroxy nitriles with high enantioselectivity (up to 99% ee), providing a cyanide-free synthetic route rsc.orgrsc.org.
Other Catalytic Methodologies: Beyond cycloadditions, other catalytic methods contribute to dihydroisoxazole synthesis. FeCl3-catalyzed cascade reactions of 1,1-dicyanocyclopropanes with hydroxylamine (B1172632) hydrochloride provide a facile route to functionalized 4,5-dihydroisoxazoles researchgate.net. Modified heterogeneous catalysts, such as benzyl (B1604629) bromide-modified CaO, have also been developed for the efficient synthesis of specific dihydroisoxazoles, like 3,5-diphenyl-4,5-dihydroisoxazole iaea.org.
Table 1: Selected Catalytic Systems for Dihydroisoxazole Synthesis
| Catalyst System | Substrates | Product Class | Typical Yield | Enantioselectivity (ee) | Key Reference(s) |
| p-TsOH | α-Nitroketones and alkenes/alkynes | Dihydroisoxazoles | Moderate-Good | N/A | mdpi.com |
| AgNO₃/Silica Gel | O-Propargylic hydroxylamines | 4,5- or 2,5-Dihydroisoxazoles | Excellent | N/A | organic-chemistry.org |
| Cinchona alkaloid-derived organocatalysts | Enynones and N-hydroxylamines | 2,3-Dihydroisoxazoles | Up to 90% | Up to 99% | acs.orgnih.govacs.org |
| Triphenylphosphine (in water) | Nitrones and alkynoates | 2,3-Dihydroisoxazoles | Up to 68% | N/A | csic.es |
| Aldoxime dehydratase (enzyme) | Dihydroisoxazoles | β-Hydroxy nitriles | N/A | Up to 99% | rsc.orgrsc.org |
| Gold(I) complexes | Allenes bearing proximate nucleophilic amino groups | Dihydroisoxazoles | Good | N/A | unimi.itthieme-connect.comnih.gov |
| FeCl₃ | 1,1-Dicyanocyclopropanes and hydroxylamine hydrochloride | 4,5-Dihydroisoxazoles | Good | N/A | researchgate.net |
Stereoselective Synthesis of Complex Dihydroisoxazole-Containing Molecules
The construction of chiral dihydroisoxazole motifs and their subsequent use in synthesizing complex molecules with defined stereochemistry is a critical area of research. This involves both the enantioselective synthesis of dihydroisoxazoles themselves and their transformation into stereochemically rich targets.
Enantioselective Synthesis of Dihydroisoxazoles: Achieving high enantioselectivity in the formation of dihydroisoxazole rings is often accomplished through asymmetric catalysis.
Asymmetric 1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of nitrile oxides with various dipolarophiles, when catalyzed by chiral metal complexes or organocatalysts, provides access to enantiomerically enriched dihydroisoxazoles acs.orgscielo.org.mx. For instance, the reaction of enynones with N-hydroxylamines catalyzed by cinchona alkaloid-derived organocatalysts yields 2,3-dihydroisoxazoles with excellent enantioselectivities acs.orgnih.govacs.org. Similarly, the cycloaddition of nitrile oxides to acrylamides and cinnamamides derived from chiral pyrrolidines, facilitated by chiral auxiliaries, leads to highly regio- and stereoselective formation of enantiopure 4,5-dihydroisoxazole-5-carboxamides csic.es. Chiral Lewis acids, such as Yb(OTf)₃, have also been employed to mediate enantioselective cycloadditions to carboxamides scielo.org.mx.
Chiral Auxiliary Approaches: The use of chiral auxiliaries, such as those derived from tartaric acid or chiral pyrrolidines, in conjunction with cycloaddition reactions or other synthetic steps, allows for the control of stereochemistry during dihydroisoxazole formation acs.orgcsic.es.
Stereoselective Transformations of Dihydroisoxazoles: Once formed, dihydroisoxazoles can serve as versatile chiral building blocks for more complex structures.
Dihydroisoxazoles as Precursors: Dihydroisoxazoles can be readily converted into other valuable functional groups, such as β-hydroxy ketones, amino alcohols, and β-hydroxy nitriles mdpi.com. The stereochemistry inherent in a chiral dihydroisoxazole can be transferred to these products.
Stereoselective Functionalization:
The hydroboration–oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles offers a stereoselective route to isoxazolidin-4-ols, yielding both cis and trans isomers with high regio- and stereoselectivity beilstein-journals.org.
The Sharpless asymmetric dihydroxylation (AD) reaction has been applied to alkenyl dihydroisoxazoles, yielding diols with high enantiomeric excess (e.g., 92% ee) acs.org.
Chiral dihydroisoxazoles are recognized as valuable building blocks in the stereoselective synthesis of natural products and pharmaceuticals stuba.sk.
Table 2: Stereoselective Synthesis and Transformations Involving Dihydroisoxazoles
| Method/Reaction Type | Catalyst/Auxiliary | Substrates | Product Class | Yield | Enantioselectivity (ee) | Key Reference(s) |
| Asymmetric [3+2] Cycloaddition | Cinchona alkaloid-derived organocatalysts | Enynones and N-hydroxylamines | 2,3-Dihydroisoxazoles | Up to 90% | Up to 99% | acs.orgnih.govacs.org |
| Asymmetric [3+2] Cycloaddition | Chiral copper complexes | Acetylenic derivatives and nitrones | Chiral 2,3-Dihydroisoxazoles | High | High | acs.org |
| 1,3-Dipolar Cycloaddition | Chiral pyrrolidine-derived acrylamides/cinnamamides | Nitrile oxides | Enantiopure 4,5-Dihydroisoxazole-5-carboxamides | High | High | csic.es |
| Hydroboration–Oxidation | N/A | 4,5-Unsubstituted 2,3-Dihydroisoxazoles | Isoxazolidin-4-ols | High | High | beilstein-journals.org |
| Sharpless Asymmetric Dihydroxylation (AD) | N/A | Alkenyl dihydroisoxazoles | Diols | 76% | 92% | acs.org |
| Asymmetric Addition of Alkynylzinc Reagents to Nitrones | di-tert-butyl (R,R)-tartrate | Nitrones | Enantioenriched 2,3-Dihydroisoxazoles | N/A | High | acs.org |
| Yb(OTf)₃ mediated cycloaddition to carboxamides | Yb(OTf)₃ | Aromatic/aliphatic nitrile oxides and acrylamide/cinnamamide derivatives | 4,5-Dihydroisoxazole-5-carboxamides | N/A | Excellent | scielo.org.mx |
Compound List
Dihydroisoxazole
2,3-Dihydroisoxazole
4,5-Dihydroisoxazole
2,5-Dihydroisoxazole
3-Benzoylisoxazoline
4-Isoxazoline
2-Isoxazoline
3-Isoxazoline
Isoxazolidine
N-Hydroxylamine
Nitrile oxide
O-Propargylic hydroxylamine
Alkynyl DHI
Azido-DHI
3-Bromo-4,5-dihydroisoxazole
4,5-Dihydroisoxazole-5-carboxylic acid
β-Hydroxy nitrile
3-Halo-4,5-dihydroisoxazole
3-Phenylthio-β-lactam
4,5-Dihydroisoxazole-5-carboxamide
3-Substituted isoxazolidin-4-ol
Alkenyl dihydroisoxazole
Chiral ∆4-isoxazoline
3-Aryl-5N-aryl-4,6-dioxo-pyrrolo[3,4-d]-7,8-dihydroisooxazoline
3,5-Diphenyl-4,5-dihydroisoxazole
5-Sub-4,5-dihydroisoxazole
5-Phenyl-4,5-dihydroisoxazole
2,3,5-Trisubstituted 2,3-dihydroisoxazole
2,3,4,5-Tetrasubstituted 2,3-dihydroisoxazole
3-Halo-Δ²-isoxazoline
3-Bromo-Δ²-isoxazoline
3-Chloro-4,5-dihydroisoxazole
3-Chloro-2-[3-(chloroacetyl)-4,5-dihydro-1,2-oxazol-5-yl]phenyl methanesulfonate (B1217627)
3-Chloro-2-vinylphenyl methanesulfonate
3-(1′-methyl/phenylallyl)-3-phenylthio-β-lactam
4-Oxoazetidine-2-carbaldehyde
3-Alkoxyazetidin-2-one
3-Phenylthioazetidin-2-one
3-(B-diethoxyphosphoryl)-ethyl-5-methoxycarbonyl-4,5-dihydroisoxazole
3-(α-diethoxyphosphoryl-α-substituted methyl)-5-methoxycarbonyl-4,5-dihydroisoxazole
3-Methyl-4-alkyl(aryl)-5-bisphosphoryl-4,5-dihydroisoxazole
Fused carboisoxazole derivatives
5-(Fluoromethyl)-4,5-dihydroisoxazole
3-Aryl-5-aryl-4,5-dihydroisoxazoline
3-Substituted isoxazolecarboxamide
Enantiopure Δ²-isoxazoline derivative
Future Prospects and Emerging Research Areas in Dihydroisoxazole Chemistry
Innovations in Green Chemistry Approaches for Dihydroisoxazole (B8533529) Synthesis
There is a significant push towards developing environmentally benign methods for dihydroisoxazole synthesis. Key innovations include the use of water as a solvent, air as an oxidant, and transition metal-free conditions. Organocatalysis has also emerged as a powerful tool, with catalysts like TEMPO enabling efficient cyclocondensation reactions under mild conditions researchgate.netrsc.org. For instance, a TEMPO-catalyzed protocol utilizing water as a solvent and air as an oxidant for the synthesis of isoxazole (B147169)/isoxazoline (B3343090) derivatives has demonstrated high yields, excellent chemo- and regioselectivity, and catalyst recyclability researchgate.net. Another green approach involves the organocatalytic oxidation of allyloximes using hydrogen peroxide as the oxidant, catalyzed by 2,2,2-trifluoroacetophenone, offering a cost-effective and environmentally friendly route to substituted isoxazolines researchgate.net. Furthermore, biocatalysis is gaining traction, with enzymes like aldoxime dehydratase (OxdA) being engineered for the enantioselective ring-opening of dihydroisoxazoles to produce chiral β-hydroxy nitriles d-nb.infonih.govrsc.org. These biocatalytic methods are cyanide-free and offer high enantioselectivity, contributing to sustainable synthesis d-nb.infonih.govrsc.org. Electrochemical synthesis also presents a green alternative, enabling the practical synthesis of a broad range of substituted isoxazoline cores from aldoximes and electron-deficient alkenes under mild conditions, often via a radical-mediated mechanism chemrxiv.orgnih.gov.
Computational Design of Novel Dihydroisoxazole Structures and Reactions
Computational chemistry plays an increasingly vital role in the design and discovery of new dihydroisoxazole structures and reactions. Density Functional Theory (DFT) calculations are widely employed to elucidate reaction mechanisms, predict transition states, and understand the electronic properties that govern reactivity nih.govacs.org. These studies aid in optimizing reaction conditions and designing novel catalytic systems for dihydroisoxazole synthesis and functionalization nih.govnih.gov. Machine learning (ML) algorithms are also being integrated to predict molecular properties, reaction outcomes, and potential biological activities, accelerating the discovery process ontosight.airsc.orgpitt.edunih.gov. For example, ML models can be trained on large datasets to predict the performance of different model architectures and input representations for specific tasks, aiding in the selection of optimal approaches for property prediction pitt.edu. Computational screening can identify promising dihydroisoxazole derivatives with desired characteristics, paving the way for the rational design of new chemical entities ontosight.ainih.gov.
Development of Chemo- and Regioselective Functionalization Techniques
Achieving high chemo- and regioselectivity in the functionalization of the dihydroisoxazole ring is a key area of ongoing research. Strategies include the development of catalytic asymmetric methods for the synthesis of functionalized isoxazolines, often employing chiral Lewis acids or ligand-metal complexes nih.govresearchgate.net. These methods aim to control stereochemistry and regioselectivity during the formation of the dihydroisoxazole core. Techniques such as C-H activation are being explored for site-selective modification of dihydroisoxazole derivatives, offering new pathways for diversification baranlab.orgworktribe.com. Furthermore, cross-coupling reactions, particularly Suzuki-Miyaura coupling, are being adapted for the regioselective functionalization of isoxazole and dihydroisoxazole scaffolds, often utilizing MIDA boronate-protected heterocycles for improved stability and reactivity baranlab.orgacs.orgcapes.gov.br. The development of metal-free and highly regioselective methods for functionalization remains a significant goal, aligning with green chemistry principles rsc.orgorganic-chemistry.org.
Exploration of Unconventional Reactivity of the Dihydroisoxazole Ring
Beyond traditional synthetic applications, researchers are exploring the less conventional reactivity of the dihydroisoxazole ring. The Baldwin rearrangement, a thermally induced ring contraction of 2,3-dihydroisoxazoles to acyl aziridines, is being revisited and improved through flow chemistry techniques, offering better yields and diastereoselectivities nih.govresearchgate.net. Photochemical transformations are also revealing new reactivity patterns. For instance, the photolysis of trisubstituted isoxazoles can lead to highly reactive ketenimines via skeletal rearrangement, providing a novel pathway for heterocyclic transposition reactions into pharmaceutically relevant pyrazoles nih.govacs.orgresearchgate.net. Ring-opening reactions under various conditions, including biocatalytic ones, are being investigated to access valuable acyclic synthons like β-hydroxy nitriles d-nb.infonih.govrsc.orgresearchgate.netresearchgate.net. Unexpected ring-opening reactions of 2,3-dihydroisoxazoles have also been observed in domino sequences, expanding their synthetic utility rsc.org.
Compound Name List:
Q & A
Q. How can the regiochemistry of 4,5-dihydroisoxazole derivatives be confirmed experimentally?
To confirm regiochemistry, researchers should employ multidimensional NMR spectroscopy (1H, 13C, and 2D NMR). For example, the 1H NMR spectrum of 4,5-dihydroisoxazole derivatives typically displays distinct signals for methylene protons (H-9a and H-7b) as doublets at δ ~3.30 ppm (J = 16.5 Hz) and δ ~2.90 ppm (J = 13.5 Hz), respectively. Methine protons (H-8) appear as a multiplet at δ ~5.10–4.92 ppm due to coupling with adjacent hydrogens. These patterns, combined with 13C NMR assignments for the isoxazole ring carbons (~70–100 ppm), provide unequivocal regiochemical confirmation .
Q. What synthetic protocols are optimized for preparing dihydroisoxazole derivatives?
A robust method involves refluxing precursors in polar aprotic solvents (e.g., 1,4-dioxane/DMF) with hydrazine derivatives. For instance, heating compound 5 (0.265 g, 1.0 mmol) with hydrazine hydrate (6a) in 1,4-dioxane (25 mL) and DMF (10 mL) at reflux for 3 hours yields dihydroisoxazole derivatives. Post-reaction, the mixture is quenched in ice-water containing HCl, and the product is isolated via filtration. This method achieves moderate yields (~65%) and high purity, validated by TLC (Rf ~0.36–0.55 in petroleum ether/EtOAc) and HRMS .
Q. How can researchers ensure reproducibility in dihydroisoxazole synthesis?
Reproducibility hinges on standardized reaction conditions and analytical validation :
- Solvent system : Use anhydrous DMSO or DMF to minimize side reactions.
- Reaction time : Prolonged reflux (18 hours) in DMSO improves cyclization efficiency .
- Purification : Crystallize products in water-ethanol mixtures to remove unreacted starting materials .
- Characterization : Cross-validate results using HRMS, NMR, and melting point analysis (e.g., m.p. 141–143°C for compound 4) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of dihydroisoxazole derivatives?
Structure-activity relationship (SAR) studies reveal that substituting the dihydroisoxazole core with halogenated aryl groups (e.g., 2,4-dichlorophenyl) or methylene bridges significantly improves antifungal and antibacterial activity. For example, introducing a 4-methoxyphenyl group at position 3 of the dihydroisoxazole ring (compound 3d) enhances binding to fungal efflux pumps, as shown in docking studies. Bioactivity is quantified via MIC assays against Candida albicans (MIC = 8 µg/mL) .
Q. What strategies resolve contradictions in biological activity data across dihydroisoxazole analogs?
Contradictions often arise from variations in assay conditions or isoform selectivity . To address this:
- Standardize assays : Use identical microbial strains (e.g., ATCC 90028) and nutrient media.
- Cross-validate with orthogonal methods : Combine in vitro MIC assays with in vivo pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
- Control for isoform cross-reactivity : For enzyme inhibitors, screen against related isoforms (e.g., TG1, TG3, FXIIIa) to confirm selectivity .
Q. How can researchers design dihydroisoxazole-based inhibitors with improved pharmacokinetic properties?
Optimize lipophilicity and metabolic stability through:
- Side-chain modifications : Introducing triisopropylsilyl groups (e.g., compound 147) increases plasma half-life by reducing CYP450-mediated oxidation.
- Pro-drug strategies : Ester derivatives (e.g., methyl or ethyl esters of 2-methylene-4-(dihydroisoxazol-5-yl)butanoate) enhance oral bioavailability, as shown in HRMS and pharmacokinetic studies (t½ = 6.2 hours) .
Q. What analytical methods are critical for detecting dihydroisoxazole impurities in pharmaceutical formulations?
Use HPLC-UV/HRMS with reference standards (e.g., USP Tioconazole Related Compound B/C) to identify impurities. Key parameters:
- Column : C18 reversed-phase.
- Mobile phase : Gradient of acetonitrile/0.1% formic acid.
- Detection : Monitor at λ = 254 nm and confirm via HRMS (e.g., [M+H]+ = 458.62 for Related Compound B) .
Methodological Considerations
Q. How should researchers address safety concerns during dihydroisoxazole synthesis?
What frameworks guide the formulation of rigorous research questions for dihydroisoxazole studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
